molecular formula C12H15N5O4 B14488353 Acetamide, N-(4-((7-nitro-4-benzofurazanyl)amino)butyl)- CAS No. 65427-70-5

Acetamide, N-(4-((7-nitro-4-benzofurazanyl)amino)butyl)-

Katalognummer: B14488353
CAS-Nummer: 65427-70-5
Molekulargewicht: 293.28 g/mol
InChI-Schlüssel: ARNOVBRAOOUQIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-(4-((7-nitro-4-benzofurazanyl)amino)butyl)- is a complex organic compound known for its unique structure and properties This compound contains a benzofurazan ring, which is a fused ring system consisting of a benzene ring and a furan ring with a nitro group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-((7-nitro-4-benzofurazanyl)amino)butyl)- typically involves multiple steps, starting with the preparation of the benzofurazan core. One common method involves the nitration of benzofuran to introduce the nitro group, followed by amination to attach the amino group. The final step involves the acylation of the amino group with acetamide to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-quality material.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-(4-((7-nitro-4-benzofurazanyl)amino)butyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Acetamide, N-(4-((7-nitro-4-benzofurazanyl)amino)butyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzofurazan moiety.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of Acetamide, N-(4-((7-nitro-4-benzofurazanyl)amino)butyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzofurazan ring can also participate in electron transfer reactions, contributing to its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetanilide, 4’-nitro-: Similar structure with a nitro group attached to the benzene ring.

    N-(4-Nitrophenyl)acetamide: Contains a nitro group and an amide linkage but lacks the benzofurazan ring.

    4-Nitroacetanilide: Another compound with a nitro group and an amide linkage.

Uniqueness

Acetamide, N-(4-((7-nitro-4-benzofurazanyl)amino)butyl)- is unique due to the presence of the benzofurazan ring, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

65427-70-5

Molekularformel

C12H15N5O4

Molekulargewicht

293.28 g/mol

IUPAC-Name

N-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]butyl]acetamide

InChI

InChI=1S/C12H15N5O4/c1-8(18)13-6-2-3-7-14-9-4-5-10(17(19)20)12-11(9)15-21-16-12/h4-5,14H,2-3,6-7H2,1H3,(H,13,18)

InChI-Schlüssel

ARNOVBRAOOUQIQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.